N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a benzofuran core, a quinazolinone moiety, and a propanamide linkage, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
- Step 1: Formation of Benzofuran Core:
- Starting with a suitable phenylacetylene derivative, the benzofuran core can be synthesized through a cyclization reaction.
- Reaction conditions: Use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, under an inert atmosphere.
- Step 2: Introduction of Quinazolinone Moiety:
- The quinazolinone moiety can be introduced via a nucleophilic substitution reaction.
- Reaction conditions: Use of a suitable quinazolinone derivative and a strong base like NaH, in a polar aprotic solvent such as DMF.
- Step 3: Formation of Propanamide Linkage:
- The final step involves the formation of the propanamide linkage through an amide coupling reaction.
- Reaction conditions: Use of a coupling reagent like EDCI or HATU, in the presence of a base like DIPEA, in an organic solvent such as DCM.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The benzofuran core can undergo oxidation reactions to form various oxidized derivatives.
- Common reagents: KMnO4, H2O2.
- Reduction:
- The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
- Common reagents: NaBH4, LiAlH4.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and quinazolinone moieties.
- Common reagents: Halogenated compounds, strong nucleophiles like NaN3.
- Oxidized benzofuran derivatives
- Dihydroquinazolinone derivatives
- Substituted benzofuran and quinazolinone derivatives
Scientific Research Applications
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown potential in various scientific research applications:
- Medicinal Chemistry:
- Environmental Science:
- Potential use in the development of sensors for detecting environmental pollutants due to its unique chemical structure and reactivity.
- Industrial Research:
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- Enzymes involved in DNA replication and repair, making it a potential anticancer agent.
- Bacterial enzymes, contributing to its antimicrobial properties.
- Pathways Involved:
- Inhibition of the DNA synthesis pathway in cancer cells.
- Disruption of bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds:
- Triazoles:
- Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exhibit versatile biological activities, including antimicrobial and anticancer properties .
- Indole Derivatives:
- Benzofuran Derivatives:
Uniqueness: N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of a benzofuran core, a quinazolinone moiety, and a propanamide linkage. This combination imparts a distinct set of chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H21N3O4 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C27H21N3O4/c1-17-20-12-11-19(15-23(20)34-26(17)25(32)18-7-3-2-4-8-18)29-24(31)13-14-30-16-28-22-10-6-5-9-21(22)27(30)33/h2-12,15-16H,13-14H2,1H3,(H,29,31) |
InChI Key |
LMQQKOKWDWRJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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